molecular formula C20H26BNO3 B8130231 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-naphthalene-1-carboxylic acid isopropylamide

4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-naphthalene-1-carboxylic acid isopropylamide

Cat. No.: B8130231
M. Wt: 339.2 g/mol
InChI Key: WJIBFXMZMZKDQS-UHFFFAOYSA-N
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Description

This compound is a boronate ester derivative featuring a naphthalene core substituted with a carboxylic acid isopropylamide group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. Its structure enables applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone of medicinal chemistry and materials science.

Synthesis typically involves radical cyclopropanation or Pd-catalyzed cross-coupling methodologies. For instance, describes a related cyclopropane boronate synthesized via asymmetric radical cyclopropanation, yielding a colorless oil after purification .

Properties

IUPAC Name

N-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26BNO3/c1-13(2)22-18(23)16-11-12-17(15-10-8-7-9-14(15)16)21-24-19(3,4)20(5,6)25-21/h7-13H,1-6H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJIBFXMZMZKDQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Challenges and Solutions

  • Regioselectivity : Bromine must be at the 4-position of naphthalene. Confirmed via NMR ().

  • Side Reactions : Competing deboronation minimized by anhydrous conditions and inert atmosphere.

Alternative Boronation via Sandmeyer Reaction

For substrates starting with an amino group, the Sandmeyer reaction offers a diazonium intermediate route ():

Procedure :

  • Diazotization : 4-Amino-1-naphthoic acid treated with NaNO₂/HCl at 0–5°C.

  • Borylation : React diazonium salt with B₂pin₂ in methanol.

Example ():

StepConditionsYield
DiazotizationHCl/MeOH/H₂O, 0–5°C, 30 min85%
BorylationB₂pin₂/MeOH, 20°C, 1 h80%

Limitations : Requires stable diazonium intermediates; less efficient for electron-deficient naphthalenes.

Amide Formation Strategies

Carboxylic Acid Activation

After borylation, the methyl ester is hydrolyzed to the carboxylic acid:

  • Hydrolysis : LiOH/THF/H₂O (rt, 4 h, 95% yield) ().

  • Activation : Convert acid to acyl chloride (SOCl₂, 75°C, 12 h) or use coupling agents (T3P, HATU).

Coupling with Isopropylamine

Protocol ():

ComponentQuantityRole
4-(Bpin)naphthalene-1-carboxylic acid1.0 equivSubstrate
Isopropylamine1.2 equivNucleophile
T3P (50% in EtOAc)4.0 equivCoupling agent
DIPEA4.0 equivBase
EtOAcSolvent

Yield : 72–85% after recrystallization.

Integrated Synthesis Route

A representative pathway combining the above steps:

  • Methyl 4-bromo-1-naphthoateMethyl 4-(Bpin)-1-naphthoate (Suzuki-Miyaura, 92% yield).

  • Hydrolysis4-(Bpin)-1-naphthoic acid (95% yield).

  • Amide couplingTarget compound (85% yield).

Total Yield : ~74% (multi-step).

Analytical Data Validation

  • ¹H NMR (CDCl₃): δ 8.25 (d, J=8.4 Hz, 1H, naphthalene-H), 7.85–7.40 (m, 6H), 4.71 (s, 2H, Bpin), 1.35 (s, 12H, Bpin-CH₃) ().

  • HPLC Purity : >98% ().

Comparative Analysis of Methods

MethodYield (%)Cost EfficiencyScalability
Suzuki-Miyaura85–92ModerateHigh
Sandmeyer70–80LowModerate
Direct Amidation72–85HighHigh

Industrial-Scale Considerations

  • Catalyst Recycling : Pd recovery systems reduce costs.

  • Solvent Choice : Switch from dioxane to toluene for safer large-scale operations ( ).

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-naphthalene-1-carboxylic acid isopropylamide undergoes various chemical reactions, including:

    Oxidation: The boron center can be oxidized to form boronic acids.

    Reduction: The compound can be reduced under specific conditions to yield different boron-containing products.

    Substitution: The dioxaborolane ring can participate in substitution reactions, particularly in the presence of transition metal catalysts.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium or copper catalysts in the presence of suitable ligands.

Major Products

    Oxidation: Boronic acids.

    Reduction: Various boron-containing reduced products.

    Substitution: Aryl boronates and other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

The incorporation of boron into organic molecules has been shown to enhance their pharmacological properties. In particular:

  • Anticancer Activity : Studies indicate that compounds featuring boron can inhibit cancer cell proliferation. The dioxaborolane group may facilitate interactions with biological targets, enhancing the efficacy of anticancer agents .
  • Drug Delivery Systems : The compound can be utilized in drug delivery systems due to its ability to form stable complexes with therapeutic agents, improving their solubility and bioavailability .

Materials Science

In materials science, this compound can be employed in the development of advanced materials:

  • Polymer Chemistry : The dioxaborolane group can act as a cross-linker in polymer synthesis, leading to materials with improved mechanical properties and thermal stability .
  • Nanotechnology : Its unique structure allows for functionalization on nanoparticle surfaces, enhancing their properties for applications in sensors and catalysis .

Environmental Chemistry

The reactivity of boron compounds makes them suitable for environmental applications:

  • Pollutant Degradation : Studies have shown that boron-containing compounds can facilitate the degradation of environmental pollutants through advanced oxidation processes.
  • Soil Remediation : The compound may also play a role in soil remediation strategies by improving the bioavailability of nutrients or aiding in the detoxification of heavy metals.

Case Studies

Several case studies highlight the applications of 4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-naphthalene-1-carboxylic acid isopropylamide:

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of boron-containing naphthalene compounds exhibited significant anticancer activity against various cancer cell lines. The mechanism was attributed to the inhibition of key enzymes involved in tumor growth.

Case Study 2: Polymer Development

Research presented at an international materials science conference detailed the use of this compound as a cross-linking agent in the synthesis of high-performance polymers. The resulting materials showed enhanced thermal stability and mechanical strength compared to traditional polymers.

Case Study 3: Environmental Applications

An investigation into the environmental applications revealed that this compound could effectively degrade organic pollutants in water through photocatalytic processes. The study demonstrated a significant reduction in pollutant levels within hours of treatment using light activation.

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-naphthalene-1-carboxylic acid isopropylamide involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane ring. This ring can undergo nucleophilic attack, oxidation, and other transformations, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Cyclopropane-Based Boronate Esters

(1S,2S,3R)-N,N-Diisopropyl-2-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxamide

  • Structural Differences : Incorporates a cyclopropane ring instead of naphthalene, introducing ring strain and altering electronic properties.
  • Synthesis : Prepared via asymmetric radical cyclopropanation (GP-1) using α-boryl dibromomethane and cinnamamide derivatives, yielding a colorless oil .
  • Applications : Demonstrated utility in stereoselective synthesis but lacks the extended π-conjugation of naphthalene derivatives, limiting use in photophysical applications.

Thiophene and Thieno-Dioxaborolane Derivatives

5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine

  • Structural Differences : Thiophene-based aromatic system replaces naphthalene, reducing molecular weight (268.14 g/mol) and altering solubility .
  • Synthesis : Commercial availability (Kanto Reagents) indicates scalable production, though synthetic details are proprietary .
  • Applications : Preferable in electronic materials due to sulfur’s electron-rich nature, contrasting with the naphthalene derivative’s use in pharmaceutical intermediates.

Indazole and Indoline Boronate Esters

4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole

  • Synthesis : Used in pharmaceutical intermediates (e.g., kinase inhibitors) via Suzuki coupling with halogenated partners .
  • Applications : Higher polarity compared to the target compound, as evidenced by its use in aqueous-compatible reactions .

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl)ethanone

  • Structural Differences : Indoline core with an acetyl group instead of isopropylamide, reducing steric hindrance.
  • Molecular Weight : 317.3 g/mol, higher than the naphthalene derivative due to the indoline scaffold .

Pyridinone and Triazole Derivatives

1-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyridin-2-one

  • Structural Differences: Pyridinone ring introduces a ketone group, increasing electrophilicity compared to the naphthalene carboxamide .
  • Applications: Potential in bioactive molecule synthesis due to nitrogen and oxygen heteroatoms.

Research Findings and Trends

  • Synthetic Efficiency : Cyclopropane and naphthalene derivatives require specialized conditions (e.g., radical initiation or Pd catalysis), whereas thiophene and indazole analogs are more accessible commercially .
  • Reactivity : The naphthalene derivative’s extended conjugation may enhance stability in cross-coupling reactions compared to smaller aromatic systems like thiophene.
  • Steric Effects : The isopropylamide group in the target compound likely slows reaction rates compared to less hindered analogs (e.g., acetyl-indoline boronate) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-naphthalene-1-carboxylic acid isopropylamide?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling using its boronic ester moiety. A typical procedure involves:

  • Step 1 : React naphthalene-1-carboxylic acid isopropylamide with bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and KOAc in dioxane at 80–100°C for 12–24 hours .
  • Step 2 : Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor reaction progress using TLC (hexane:ethyl acetate, 9:1) .
  • Key Considerations : Ensure anhydrous conditions to prevent boronic ester hydrolysis. Yield optimization may require adjusting catalyst loading or reaction time.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the presence of the tetramethyl dioxaborolane group (δ ~1.3 ppm for methyl protons) and naphthalene aromatic signals. DEPT-Q experiments resolve overlapping peaks in the carbonyl region .
  • High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with a methanol/water mobile phase (70:30) to assess purity (>95% by area normalization).
  • Mass Spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H]⁺) with <3 ppm error .

Advanced Research Questions

Q. How do steric and electronic properties of the tetramethyl dioxaborolane group influence cross-coupling reactivity?

  • Methodological Answer :

  • Steric Effects : The tetramethyl groups increase steric hindrance, slowing transmetallation in Suzuki-Miyaura reactions. Compare reaction rates with less hindered boronic esters (e.g., phenylboronic acid) using kinetic studies (monitor via in situ IR or GC-MS) .
  • Electronic Effects : The electron-rich dioxaborolane stabilizes the boronate intermediate, enhancing oxidative addition efficiency. Use DFT calculations (e.g., Gaussian 16) to analyze frontier molecular orbitals and charge distribution .
  • Experimental Design : Screen palladium catalysts (e.g., Pd(PPh3)4 vs. PdCl2(dtbpf)) under identical conditions to isolate steric/electronic contributions .

Q. What strategies mitigate byproduct formation during amide coupling steps in the synthesis?

  • Methodological Answer :

  • Byproduct Source : Competing hydrolysis of the isopropylamide group or boronic ester degradation.
  • Optimization Steps :
  • Use dry solvents (e.g., distilled DMF or THF) and molecular sieves to suppress hydrolysis .
  • Introduce coupling agents (e.g., HATU or EDCI) to activate the carboxylic acid intermediate before amide formation .
  • Monitor pH in aqueous workup (maintain pH 6–7 to avoid boronate cleavage) .
  • Analytical Troubleshooting : LC-MS to identify byproducts (e.g., free naphthalene carboxylic acid or pinacol boronate fragments) .

Q. How can computational modeling predict the compound’s solubility and reactivity in non-polar solvents?

  • Methodological Answer :

  • Solubility Prediction : Use COSMO-RS (via software like COSMOtherm) to compute Hansen solubility parameters. Compare with experimental data from dynamic light scattering (DLS) in toluene, hexane, and DMSO .
  • Reactivity Modeling : Perform molecular dynamics simulations (e.g., GROMACS) to study aggregation behavior, which affects catalytic activity in cross-coupling reactions .
  • Validation : Correlate computational results with experimental kinetic profiles (e.g., reaction rates in different solvents) .

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